DBCO-NHCO-S-S-NHS ester
Description
DBCO-NHCO-S-S-NHS ester (CAS: 1435934-53-4) is a bifunctional chemical reagent designed for bioconjugation, particularly in antibody-drug conjugates (ADCs). Its structure integrates three critical components:
- DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC) .
- Disulfide Bridge (S-S): Provides redox-sensitive cleavage, allowing controlled drug release in reducing environments like the cytoplasm .
- NHS Ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds .
Molecular Formula: C₂₈H₂₇N₃O₆S₂
Molecular Weight: 565.66 g/mol .
Applications: Primarily used in ADC synthesis, where its disulfide bridge ensures intracellular drug release .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(14-17-38-39-18-15-28(36)37-31-26(34)11-12-27(31)35)29-16-13-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJWHZTYTWKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A common approach employs N-hydroxysuccinimide (NHS) and carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation. For example, DBCO-COOH is reacted with a disulfide-containing diamine (e.g., cystamine) followed by NHS esterification. This method ensures high conjugation efficiency but requires precise pH control (6.0–7.5) to minimize hydrolysis.
Disulfide Bridge Incorporation
The disulfide bond (-S-S-) is introduced using cystamine or dithiobis(succinimidyl propionate) (DSP). In one protocol, cystamine is coupled to DBCO-COOH via EDC, followed by NHS activation of the terminal carboxylic acid. Alternative routes utilize pre-synthesized disulfide linkers like S-acetylthioacetate (SATA) to ensure stability during synthesis.
DBCO Functionalization
DBCO is typically introduced as an NHS ester (DBCO-NHS) due to its reactivity with primary amines. Reaction conditions involve anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prevent hydrolysis. For instance, DBCO-NHS (CAS: 1353016-71-3) is reacted with a disulfide-containing amine intermediate at a 1:1 molar ratio in DMSO, yielding this compound after purification.
Step-by-Step Preparation Protocols
Protocol 1: EDC/NHS-Mediated Synthesis
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Activation of DBCO-COOH :
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Disulfide Coupling :
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Add cystamine dihydrochloride (1 mmol) and triethylamine (2 mmol).
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React for 12 hours at 25°C.
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NHS Ester Formation :
Protocol 2: Direct Conjugation of Preformed Linkers
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DBCO-S-S-NHS Synthesis :
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Purification :
Optimization of Reaction Conditions
Molar Ratio and Solvent Effects
Increasing the molar ratio of DBCO-NHS to disulfide precursors improves conjugation efficiency. For example, a 15:1 molar excess of DBCO-PEG5-NHS ester to Protein A resulted in 85% functionalization, as confirmed by MALDI-TOF. Polar aprotic solvents like DMF enhance solubility, while DMSO accelerates reaction kinetics.
Temperature and pH Control
Reactions performed at 4°C reduce hydrolysis of NHS esters, whereas room temperature (25°C) maximizes coupling efficiency. Optimal pH ranges from 7.5 to 8.5 for amine reactivity without compromising DBCO stability.
Purification and Characterization
Purification Techniques
Analytical Validation
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MALDI-TOF MS : Detects mass shifts (e.g., +565.66 Da for DBCO-NHCO-S-S-NHS).
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NMR Spectroscopy : Confirms disulfide (-S-S-) and DBCO peaks (δ 7.2–7.8 ppm aromatic protons).
Scale-Up Challenges and Solutions
Solubility Limitations
This compound exhibits poor aqueous solubility (<1 mg/mL), necessitating DMSO/DMF for large-scale reactions. Strategies include PEGylation (e.g., DBCO-PEG4-NHS) to enhance hydrophilicity.
Applications in ADC Synthesis
This compound enables site-specific conjugation of cytotoxins to antibodies via disulfide-reducible linkages. For example:
Chemical Reactions Analysis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group in DBCO-NHCO-S-S-NHS ester is highly reactive toward azides, enabling rapid and efficient cycloaddition reactions. This reaction occurs under mild conditions without the need for toxic copper catalysts, making it suitable for biological applications where biocompatibility is crucial. The reaction can be represented as follows:
Reaction with Primary Amines
The NHS ester functionality allows for the selective coupling with primary amines, forming stable amide bonds. This reaction can be performed under neutral or slightly basic conditions, facilitating the conjugation of various biomolecules such as peptides, proteins, or small molecules:
Reduction of Disulfide Bond
Under reductive conditions, such as treatment with dithiothreitol (DTT) or glutathione (GSH), the disulfide bond can be cleaved, releasing the attached biomolecule. This property is particularly advantageous for applications requiring controlled release mechanisms:
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Applications of this compound
This compound has several significant applications in modern biochemistry and pharmaceutical research:
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Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker to attach cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity .
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Bioconjugation : The compound facilitates efficient molecular assembly through its reactive groups, allowing for the construction of complex biomolecular architectures .
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Protein Labeling : It enables the labeling of proteins with various tags or probes for imaging and detection purposes .
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Targeted Drug Delivery : The controlled release mechanism provided by the disulfide bond is beneficial for developing therapies that require specific activation within target tissues .
This compound represents a versatile tool in chemical biology and drug development due to its unique reactivity profiles and functional properties. Its application in SPAAC and amine coupling reactions positions it as a critical component in advancing bioconjugation techniques and targeted therapeutic strategies.
The ongoing research into optimizing its use in various biomedical applications continues to expand its potential impact on drug delivery systems and molecular biology methodologies.
Scientific Research Applications
Key Applications
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Antibody-Drug Conjugates (ADCs)
- Description : DBCO-NHCO-S-S-NHS ester is primarily utilized in the synthesis of ADCs, where it links cytotoxic drugs to antibodies. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity.
- Case Study : Research by Beck et al. highlights the challenges and strategies in developing next-generation ADCs using such linkers, emphasizing their role in improving drug delivery systems and therapeutic outcomes .
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Bioconjugation Techniques
- Description : The compound is widely used in bioconjugation for labeling proteins, antibodies, and other biomolecules. The DBCO group allows for site-specific conjugation without interfering with biological functions.
- Data Table :
-
Click Chemistry
- Description : this compound is a key reagent in click chemistry, enabling rapid and efficient reactions under mild conditions. This property is crucial for applications in living systems.
- Advantages :
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Drug Delivery Systems
- Description : In drug delivery, DBCO linkers can attach therapeutic agents to targeting molecules or carriers. This specificity enhances the efficacy of treatments while reducing off-target effects.
- Case Study : A study demonstrated that using DBCO-PEG linkers improved solubility and stability of drug formulations, leading to better therapeutic outcomes in vivo .
- Material Science
Mechanism of Action
The mechanism of action of DBCO-NHCO-S-S-NHS ester involves its ability to undergo SPAAC reactions with azide-functionalized molecules. The NHS ester reacts with primary amines on biomolecules, forming stable amide bonds. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the attached molecules .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
This compound
- ADC Applications : Demonstrated efficacy in synthesizing cleavable ADCs, with disulfide bridges enabling glutathione-mediated drug release in cancer cells .
- Stability : Requires storage at -20°C in dry, dark conditions to prevent degradation .
DBCO-C6-NHS Ester
- Organic Solubility : The 6-carbon spacer enhances solubility in hydrophobic solvents (e.g., DCM, THF), making it ideal for modifying lipid-based molecules .
- Reaction Optimization : Requires pH 7–9 and organic solvents for efficient amine coupling .
Sulfo-DBCO-NHS Ester
- Water Solubility : The sulfonate group eliminates the need for organic solvents, reducing cytotoxicity in live-cell imaging .
- Imaging Applications : Used to conjugate fluorescent dyes to azide-tagged antibodies for high-resolution microscopy .
DBCO-NHS Ester
- General Use : Widely employed in protein-oligonucleotide conjugates and surface modifications due to its simplicity and high reactivity .
Advantages and Limitations
Biological Activity
DBCO-NHCO-S-S-NHS ester is a cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). This compound features a dibenzocyclooctyne (DBCO) moiety, which facilitates click chemistry reactions, and an N-hydroxysuccinimide (NHS) ester that enables efficient conjugation to amines. The biological activity of this compound is primarily associated with its role in drug delivery systems, particularly in targeting specific cells while minimizing off-target effects.
- Molecular Formula : C28H27N3O6S2
- Molecular Weight : 565.66 g/mol
- CAS Number : 1435934-53-4
This compound operates through a two-step mechanism:
- Conjugation : The NHS ester reacts with primary amines on target biomolecules (e.g., antibodies), forming stable amide bonds.
- Cleavage : The disulfide bond within the linker can be cleaved under reducing conditions, releasing the cytotoxic agent specifically in the target cells.
Antibody-Drug Conjugates (ADCs)
This compound is primarily used in the development of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via a linker, allowing for targeted delivery to cancer cells. The efficacy of ADCs is significantly influenced by the stability and cleavability of the linker used.
Case Studies
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Study on Efficacy in Cancer Treatment :
- In a study by Beck et al. (2017), this compound was incorporated into ADCs targeting HER2-positive breast cancer cells. The study demonstrated that ADCs utilizing this linker exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting its potential for improved therapeutic outcomes .
- In Vitro Bioconjugation Efficiency :
Comparative Analysis of Linkers
The following table summarizes key properties and applications of various linkers used in ADC formulations:
| Linker Type | Cleavable | Molecular Weight | Applications |
|---|---|---|---|
| This compound | Yes | 565.66 g/mol | ADCs targeting cancer cells |
| DBCO-sulfo-NHS Ester | Yes | 565.7 g/mol | Post-synthesis conjugation reactions |
| DBCO-SS-NHS | Yes | 565.66 g/mol | Bioconjugation for various biomolecules |
Q & A
Q. How can the synthesis of DBCO-NHCO-S-S-NHS ester be optimized for high yield and purity in academic settings?
The synthesis involves coupling a DBCO derivative with an NHS ester via a disulfide (-S-S-) and carbamate (-NHCO-) linker. Key steps include:
- Precise stoichiometry : Maintain a 1:1 molar ratio of DBCO and NHS ester precursors to minimize side reactions .
- Temperature control : Reactions are typically conducted at 0–4°C to stabilize the NHS ester, which is prone to hydrolysis at higher temperatures .
- Catalyst selection : Use anhydrous DMF or DMSO as solvents with coupling agents like DCC (dicyclohexylcarbodiimide) for efficient activation . Purity (>95%) is confirmed via HPLC or LC-MS, and intermediates should be lyophilized to prevent moisture-induced degradation .
Q. What are the optimal reaction conditions for conjugating this compound to amine-containing biomolecules (e.g., proteins, peptides)?
- pH optimization : React at pH 8.0–9.0 (e.g., phosphate or carbonate buffers) to maximize primary amine reactivity while minimizing NHS ester hydrolysis .
- Solvent compatibility : For hydrophobic biomolecules, dissolve the reagent in anhydrous DMSO (≤10% v/v) before adding to aqueous buffers .
- Quenching : Terminate reactions with 1 M Tris-HCl (pH 8.0) to block unreacted NHS esters . Conjugation efficiency is validated via MALDI-TOF or SDS-PAGE with azide-functionalized probes .
Q. How can solubility challenges of this compound in aqueous buffers be addressed?
The compound’s limited water solubility arises from its hydrophobic DBCO core and C6 spacer. Strategies include:
- Co-solvent systems : Use 5–10% DMSO or DMF in PBS to enhance solubility without denaturing proteins .
- PEGylation : Substitute the C6 spacer with PEG4 or PEG12 in analogs (e.g., DBCO-PEG4-NHS ester) for improved hydrophilicity .
- Sulfo-NHS modification : Introduce sulfonate groups (e.g., DBCO-Sulfo-NHS ester) for direct aqueous solubility .
Advanced Research Questions
Q. How does the disulfide (-S-S-) linker in this compound influence experimental design in redox-responsive drug delivery systems?
The disulfide bond enables controlled release under reducing environments (e.g., intracellular glutathione). Key considerations:
- Stability validation : Assess linker integrity in simulated physiological conditions (pH 7.4, 37°C) versus reducing buffers (e.g., 10 mM DTT) via LC-MS .
- Targeted applications : Use in antibody-drug conjugates (ADCs) where payload release is triggered in cancer cells’ high-glutathione environments .
- Competing reactions : Monitor thiol-disulfide exchange with serum proteins during in vivo studies .
Q. What methodological approaches resolve contradictions in reported reaction kinetics between this compound and azide probes?
Discrepancies in rate constants (e.g., 0.1–1.0 M⁻¹s⁻¹) arise from:
- Steric hindrance : Bulkier biomolecules (e.g., IgG antibodies) reduce reaction efficiency compared to small peptides .
- Solvent polarity : Reactions in organic solvents (e.g., THF) accelerate kinetics versus aqueous media .
- Azide density : Optimize azide-to-DBCO ratios (1:1.5–1:2) to ensure complete labeling . Quantify kinetics via stopped-flow spectroscopy or competitive inhibition assays .
Q. How does this compound compare to alternative cleavable linkers (e.g., hydrazone, protease-sensitive) in ADC stability and efficacy?
- Stability profile : Disulfide linkers exhibit superior serum stability over hydrazones but are less stable than non-cleavable linkers (e.g., maleimide-thioether) .
- Therapeutic index : In vivo studies show disulfide-linked ADCs achieve higher tumor-to-normal tissue ratios due to glutathione-mediated payload release .
- Synthetic complexity : this compound requires fewer synthetic steps than protease-sensitive linkers (e.g., valine-citrulline) . Comparative data should be generated using LC-MS/MS and cytotoxicity assays (e.g., IC₅₀ in redox-varied cell lines) .
Q. What strategies mitigate NHS ester hydrolysis during long-term storage or suboptimal handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
